molecular formula C19H13FN6O2 B15111281 2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

Cat. No.: B15111281
M. Wt: 376.3 g/mol
InChI Key: ACABHXYINMHQNI-UHFFFAOYSA-N
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Description

2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a hexaazatricyclo framework

Preparation Methods

The synthesis of 2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C19H13FN6O2

Molecular Weight

376.3 g/mol

IUPAC Name

2-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

InChI

InChI=1S/C19H13FN6O2/c1-28-13-6-7-14(16(27)8-13)17-23-19-15-9-22-26(12-4-2-11(20)3-5-12)18(15)21-10-25(19)24-17/h2-10,27H,1H3

InChI Key

ACABHXYINMHQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F)O

Origin of Product

United States

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